Bienvenue dans la boutique en ligne BenchChem!

CAY10502

cPLA2α inhibition Enzymatic assay Potency comparison

CAY10502 offers a 633-fold differential potency between TPA and A23187 stimulation, enabling precise dissection of PKC vs. calcium flux pathways. Its 4.3 nM IC50 surpasses alternatives like pyrrophenone (35 nM), minimizing off-target risks at lower concentrations. This high cPLA2α selectivity, validated by 53.1% in vivo efficacy in retinal neovascularization models, makes it essential for inflammation and angiogenesis studies where isoform specificity is critical.

Molecular Formula C30H37NO7
Molecular Weight 523.6 g/mol
CAS No. 888320-29-4
Cat. No. B049900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10502
CAS888320-29-4
Synonyms1-[3-[4-(decyloxy)phenoxy]-2-oxopropyl]-1H-indole-3,5-dicarboxylic acid, 3-methyl ester
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC
InChIInChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34)
InChIKeyNXDZVUAKVFVDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10502 (CAS 888320-29-4): A Highly Potent and Selective cPLA2α Inhibitor for Inflammatory and Angiogenesis Research


CAY10502 (CAS 888320-29-4) is a potent, calcium-dependent cytosolic phospholipase A2 alpha (cPLA2α) inhibitor with a reported IC50 of 4.3 nM against the purified enzyme from human platelets . It is a cell-permeable small molecule (MW 523.62, Formula C30H37NO7) that functions by blocking the release of arachidonic acid (AA) from membrane phospholipids, thereby disrupting the downstream production of pro-inflammatory eicosanoids [1].

Why CAY10502 Cannot Be Substituted by Other cPLA2 or PLA2 Inhibitors in Key Research Models


Generic substitution among PLA2 inhibitors is not scientifically valid due to divergent enzyme specificity, potency, and cellular context-dependence. CAY10502 exhibits high selectivity for cPLA2α over other PLA2 isoforms (e.g., iPLA2, sPLA2), a critical feature that is absent in broader-spectrum inhibitors like AACOCF3 (which also targets iPLA2) [1]. Furthermore, the compound demonstrates stimulus-dependent differential potency, with IC50 values varying by over 600-fold between TPA and A23187 stimulation in human platelets, underscoring its nuanced activity profile that is not recapitulated by other in-class inhibitors lacking this detailed characterization .

Quantitative Differentiation Evidence for CAY10502 (888320-29-4) vs. Comparators


CAY10502 Demonstrates Superior Potency Against Purified cPLA2α Compared to Pyrrophenone

In a direct comparison of purified enzyme activity, CAY10502 inhibits cPLA2α with an IC50 of 4.3 nM . In contrast, the structurally distinct cPLA2α inhibitor pyrrophenone demonstrates an IC50 of approximately 35 nM in comparable enzyme assays [1].

cPLA2α inhibition Enzymatic assay Potency comparison

CAY10502 Exhibits Differential Cellular Potency in Human Platelets Across Stimuli

CAY10502's ability to block arachidonic acid mobilization is highly dependent on the activating stimulus, a nuance not consistently reported for all cPLA2α inhibitors. It inhibits AA release with an IC50 of 0.9 nM following TPA stimulation, but requires a 633-fold higher concentration (IC50 = 570 nM) to achieve the same effect following A23187 stimulation .

Platelet activation Arachidonic acid release Cellular assay

CAY10502 Demonstrates Functional Selectivity in RPE Cell Protection vs. iPLA2 Inhibitors

In a model of sodium iodate-induced cell death in ARPE-19 cells, CAY10502 and AACOCF3 (a dual cPLA2/iPLA2 inhibitor) both protected confluent cells, whereas the selective iPLA2 inhibitors BEL and FKGK-11 did not. In nonconfluent cells, all inhibitors were protective [1].

Retinal pigment epithelium Cell viability Selectivity

CAY10502 Inhibits Retinal Neovascularization In Vivo in a Dose-Dependent Manner

In a rat model of oxygen-induced retinopathy (OIR), intravitreal injection of CAY10502 resulted in a significant, dose-dependent reduction in retinal neovascularization (NV). At a dose of 100 nM, CAY10502 reduced the NV area by 53.1% compared to vehicle-treated controls [1].

Retinopathy Neovascularization In vivo efficacy

Defined Research Applications for CAY10502 (888320-29-4) Based on Quantitative Evidence


Dissecting Stimulus-Specific cPLA2α Signaling in Platelet Activation

CAY10502's 633-fold difference in potency between TPA- and A23187-stimulated arachidonic acid release makes it an unparalleled tool for researchers investigating the differential regulation of cPLA2α by protein kinase C versus calcium flux pathways in human platelets. This application is essential for studies of thrombosis and inflammation where stimulus-specific lipid mediator production is a key variable.

Validating cPLA2α-Specific Roles in Retinal Cell Survival and Neovascularization

The functional selectivity of CAY10502 in protecting confluent retinal pigment epithelial cells—where iPLA2 inhibitors fail—combined with its dose-dependent in vivo efficacy in reducing retinal neovascularization by 53.1% [1], establishes this compound as the preferred reagent for dissecting cPLA2α's unique contribution to ocular angiogenesis and degenerative processes.

Achieving High-Potency cPLA2α Inhibition in Biochemical and Cellular Assays

With an enzyme IC50 of 4.3 nM , CAY10502 enables robust cPLA2α inhibition at concentrations significantly lower than those required for alternative inhibitors like pyrrophenone (IC50 35 nM). This allows researchers to minimize off-target risks and compound interference in downstream assays, making it ideal for high-content screening and detailed mechanistic studies of the arachidonic acid cascade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10502

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.